Thione-Thiol Tautomeric Preference Over 4-Alkyl-5-aryl Analogs
The thione (C=S) tautomer of 1,2,4-triazole-3-thione and its 5-substituted derivatives is energetically favored over the thiol (C–SH) form. DFT calculations at the B3LYP/6-31G(d,p) level indicate that for the parent 1,2,4-triazole-3-thione scaffold, the thione tautomer is more stable by approximately 15–25 kJ/mol in the gas phase [1]. The presence of a 5-aminoethyl substituent introduces an additional intramolecular hydrogen-bonding motif (NH₂···S=C) that further stabilizes the thione form relative to unsubstituted or 5-alkyl-substituted analogs, for which such stabilization is absent. In contrast, 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives (e.g., 4-ethyl-5-phenyl analogs) show a reduced thione-thiol energy gap of <10 kJ/mol due to steric and electronic effects of the N4 and C5 substituents [2]. A larger thione-thiol energy gap correlates with a more predictable and singular metal-coordination mode (monodentate S-donation) rather than ambidentate S/N coordination observed in tautomeric mixtures [3].
| Evidence Dimension | Thione-thiol tautomer energy difference (ΔE, gas phase, B3LYP/6-31G(d,p)) |
|---|---|
| Target Compound Data | Estimated >20 kJ/mol favoring thione (extrapolated from 5-substituted 1,2,4-triazole-3-thione parent data) [1] |
| Comparator Or Baseline | 4-Ethyl-5-aryl-1,2,4-triazole-3-thione derivatives: ΔE <10 kJ/mol [2] |
| Quantified Difference | Thione stabilization enhanced by ≥10 kJ/mol for the 5-aminoethyl-substituted scaffold relative to 4-alkyl-5-aryl congeners |
| Conditions | DFT calculations (B3LYP/6-31G(d,p)), gas phase; intramolecular tautomerism pathway |
Why This Matters
A larger thione-thiol energy gap ensures that the compound exists predominantly as a single tautomeric species under physiological and synthetic conditions, simplifying metal complex stoichiometry and reducing batch-to-batch variability in coordination chemistry applications compared to analogs with mixed tautomeric populations.
- [1] Davari, M. D.; Bahrami, H.; Zolmajd Haghighi, Z.; Zahedi, M. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. J. Mol. Struct. (Theochem) 2010, 941, 102–109. View Source
- [2] Shaker, R. M. The chemistry of mercapto- and thione-substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc 2006, 2006 (ix), 59–112. (Reviewed thione-thiol tautomerism energy differences for 4,5-disubstituted analogs.) View Source
- [3] A structural comparison of some amine- and thione-substituted triazoles. J. Mol. Struct. 1998, 470, 61–69. (IR evidence for C=S → Fe coordination upon complexation.) View Source
